Cas no 1805911-49-2 (Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)

Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate
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- インチ: 1S/C14H17ClO3/c1-3-18-14(17)9-11-4-5-12(8-10(11)2)13(16)6-7-15/h4-5,8H,3,6-7,9H2,1-2H3
- InChIKey: XWAKIYXVDDKPDH-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C=CC(CC(=O)OCC)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007934-500mg |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010007934-1g |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010007934-250mg |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 250mg |
470.40 USD | 2021-07-06 |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetateに関する追加情報
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate (CAS No. 1805911-49-2): A Comprehensive Overview
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate, with the CAS number 1805911-49-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a complex molecular structure, has been studied for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and synthetic intermediates. The unique combination of functional groups in its molecular framework makes it a subject of interest for researchers exploring innovative chemical pathways.
The molecular formula of Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate can be expressed as C14H19ClO4. This structure comprises a phenyl ring substituted with an acetoate group at the 4-position and an ethyl ester linked to a 3-chloropropanoyl moiety. Such a configuration suggests a high degree of reactivity, making it a valuable candidate for further chemical modifications and functionalization. The presence of both chloro and ester functionalities provides multiple sites for interaction with other molecules, which is crucial for designing compounds with specific biological activities.
In recent years, there has been growing interest in the development of molecules that can modulate biological processes at the molecular level. Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate has been explored as a potential intermediate in the synthesis of bioactive compounds. Its structural features make it amenable to further derivatization, allowing chemists to tailor its properties for specific applications. For instance, the chloro group can be readily displaced by nucleophiles, enabling the introduction of diverse substituents that may enhance pharmacological activity.
One of the most compelling aspects of Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate is its potential role in drug discovery. Researchers have been investigating its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The phenyl ring, a common motif in many bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. By incorporating this scaffold into new compounds, scientists aim to develop drugs with improved efficacy and reduced side effects.
The synthesis of Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct its complex framework efficiently. These methods not only enhance the feasibility of producing the compound on an industrial scale but also allow for greater control over its stereochemistry, which is critical for biological activity.
The chemical properties of Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate make it a versatile building block for medicinal chemistry. Its reactivity towards various chemical transformations allows researchers to explore diverse structural modifications without compromising its core functionality. This flexibility is particularly valuable in drug development pipelines, where rapid iteration and optimization are essential for identifying lead compounds with promising therapeutic profiles.
Recent studies have highlighted the importance of understanding the mechanistic aspects of how such compounds interact with biological systems. Computational modeling and experimental techniques have been combined to elucidate the binding modes of Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate derivatives with their target proteins. These insights have guided the design of more potent and selective agents, demonstrating the power of integrating computational chemistry with experimental pharmacology.
The pharmaceutical industry continues to invest in innovative approaches to address unmet medical needs. Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate represents one such effort to develop novel therapeutic entities through rational drug design. By leveraging cutting-edge synthetic methodologies and biophysical techniques, researchers are paving the way for next-generation drugs that offer improved patient outcomes.
In conclusion, Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate (CAS No. 1805911-49-2) is a compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs targeting various diseases. As scientific understanding advances, the applications of this compound are expected to expand, contributing to breakthroughs in medicine and chemistry.
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